Zanamivir-13C,15N2 - 1276528-62-1

Zanamivir-13C,15N2

Catalog Number: EVT-1482978
CAS Number: 1276528-62-1
Molecular Formula: C₁₁¹³CH₂₀N₂¹⁵N₂O₇
Molecular Weight: 335.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zanamivir-13C,15N2 is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS. Zanamivir is a sialic acid analog that inhibits neuraminidase release of newly replicated influenza virus particles. It has been shown to selectively inhibit the growth of influenza A and B viruses in plaque reduction assays with IC50 values ranging from 5 to 14 nM and to directly inhibit influenza A and B virus neuraminidases with IC50 values ranging from 0.6 to 7.9 nM in vitro. Intranasal zanamivir administration at 0.4 mg/kg twice daily reduces mortality and viral titers in lung homogenates of mice infected with influenza.

Relevance: Oseltamivir is structurally related to zanamivir-13C,15N2 as they both belong to the neuraminidase inhibitor class of antiviral drugs. [, , , , , , , ] They share a similar core structure that mimics the natural substrate of neuraminidase, sialic acid, allowing them to bind to the enzyme and inhibit its activity. [, , , , , , , ]

Peramivir

Compound Description: Peramivir is another neuraminidase inhibitor that exhibits potent antiviral activity against influenza A and B viruses. [, , , ] It is available in both intravenous and intramuscular formulations, offering an alternative treatment option for hospitalized patients or those unable to tolerate oral or inhaled medications. [, , , ]

Relevance: Peramivir shares structural similarities with zanamivir-13C,15N2 due to their common classification as neuraminidase inhibitors. [, , , ] These drugs feature a pharmacophore that enables them to interact with the active site of the neuraminidase enzyme, ultimately disrupting the release of viral progeny from infected cells. [, , , ]

Laninamivir

Compound Description: Laninamivir is a long-acting neuraminidase inhibitor used for the treatment of uncomplicated influenza A and B infections. [, , ] It is administered as a single-dose dry powder inhaler, providing a convenient treatment option with sustained antiviral activity. [, , ]

Relevance: Laninamivir is structurally related to zanamivir-13C,15N2 by their shared mechanism of action as neuraminidase inhibitors. [, , ] These compounds exhibit structural features that facilitate binding to the neuraminidase enzyme, thereby preventing the cleavage of sialic acid and the release of new viral particles. [, , ]

Zanamivir-Cholesterol Conjugate

Compound Description: The zanamivir-cholesterol conjugate is a novel neuraminidase inhibitor designed to improve the pharmacokinetic profile and efficacy of zanamivir. [] This conjugate targets the cell membrane and exhibits a markedly improved plasma half-life compared to zanamivir, leading to potent antiviral activity against both wild-type and oseltamivir-resistant influenza viruses. []

Relevance: This compound is directly derived from zanamivir-13C,15N2 by conjugating it with cholesterol. [] This modification enhances its lipophilicity and promotes its interaction with cell membranes, resulting in improved cellular uptake and prolonged duration of action. []

BTA938 (Zanamivir Dimer)

Compound Description: BTA938 is a dimeric derivative of zanamivir composed of two zanamivir moieties linked by a 14-carbon chain. [] This dimer exhibits enhanced antiviral activity compared to zanamivir, potentially due to its ability to promote virus aggregation on the cell surface. []

Relevance: BTA938 is directly derived from zanamivir-13C,15N2 by linking two zanamivir molecules together. [] This dimerization strategy aims to enhance the antiviral potency and duration of action by increasing the avidity of the compound for the neuraminidase enzyme. []

MS-257 (Zanamivir-Oseltamivir Hybrid)

Compound Description: MS-257 is a hybrid inhibitor that combines structural elements of both zanamivir and oseltamivir. [] This hybrid design aims to overcome drug resistance by increasing hydrogen bonding interactions with the neuraminidase active site, providing enhanced stability and efficacy against mutant viruses. []

Relevance: Although MS-257 incorporates structural features from both zanamivir and oseltamivir, its close structural resemblance to zanamivir-13C,15N2 is evident through the presence of the zanamivir scaffold. [] This hybrid inhibitor showcases the potential of rational drug design to develop novel neuraminidase inhibitors with improved efficacy against drug-resistant influenza strains. []

[1] Pharmacokinetics of zanamivir in critically ill patients undergoing continuous venovenous hemofiltration. [] In Silico Studies Reveal Peramivir and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance. [] Zanamivir aqueous solution in severe influenza: A global Compassionate Use Program, 2009–2019. [] Efficacy of oseltamivir compared with zanamivir in COPD patients with seasonal influenza virus infection: a randomized controlled trial. [] Emergence of Multidrug-Resistant Influenza A(H1N1)pdm09 Virus Variants in an Immunocompromised Child Treated With Oseltamivir and Zanamivir. [] Intravenous Zanamivir: A Viable Option for Critically Ill Patients With Influenza. [] Favipiravir and Zanamivir Cleared Infection with Influenza B in a Severely Immunocompromised Child. [] Pregnancy outcome following maternal use of zanamivir or oseltamivir during the 2009 influenza A/H1N1 pandemic: a national prospective surveillance study. [] Clinical Effects of Oseltamivir, Zanamivir, Laninamivir and Peramivir on Seasonal Influenza Infection in Outpatients in Japan during the Winter of 2012-2013. [] Emergence of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014. [] A Review of Clinical Influenza A and B Infections With Reduced Susceptibility to Both Oseltamivir and Zanamivir. [] Severe influenza A H7N9 pneumonia with rapid virological response to intravenous zanamivir. [] Zanamivir-resistant influenza viruses with Q136K or Q136R neuraminidase residue mutations can arise during MDCK cell culture creating challenges for antiviral susceptibility monitoring. [] Intravenous Zanamivir in Hospitalized Patients With Influenza. [] Population Pharmacokinetic/Pharmacodynamic Analysis of Intravenous Zanamivir in Healthy Adults and Hospitalized Adult and Pediatric Subjects With Influenza. [] Zanamivir-Cholesterol Conjugate: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses. [] A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses. [] Resistance to Mutant Group 2 Influenza Virus Neuraminidases of an Oseltamivir-Zanamivir Hybrid Inhibitor.

Properties

CAS Number

1276528-62-1

Product Name

Zanamivir-13C,15N2

IUPAC Name

N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide

Molecular Formula

C₁₁¹³CH₂₀N₂¹⁵N₂O₇

Molecular Weight

335.29

InChI

InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1

SMILES

CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N

Synonyms

5-Acetylamino-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-_x000B_D-glycero-D-galacto-non-2-enonic Acid-13C,15N2; GANA-13C,15N2; Zanamir-d3; 4-Guanidino-2,4-dideoxy-2,3-dehydro-N-(acetyl-d3)neuraminic Acid-13C,15N2; 4-Guanidino-Neu5Ac2en-13C,15N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.